molecular formula C20H26BrN5O B6458714 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine CAS No. 2548976-03-8

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No. B6458714
CAS RN: 2548976-03-8
M. Wt: 432.4 g/mol
InChI Key: PEBWVTJLVUWPSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced via a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

4-(6-MPMP)M has a wide range of applications in scientific research. It has been used to study the mechanisms of action of various biological processes, such as protein folding, enzyme catalysis, and signal transduction. 4-(6-MPMP)M has also been used as a key intermediate in the synthesis of various compounds, such as peptides, amines, and peptidomimetics. In addition, 4-(6-MPMP)M has been studied for its potential use in drug delivery and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(6-MPMP)M is not well understood. However, it is believed that the compound interacts with proteins and enzymes in the cell, leading to changes in the structure and activity of these proteins and enzymes. This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions. In addition, 4-(6-MPMP)M is believed to interact with other molecules in the cell, such as DNA, RNA, and lipids, and this interaction is also thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6-MPMP)M are not well understood. However, studies have shown that the compound has the potential to modulate the activity of various enzymes and proteins. In addition, 4-(6-MPMP)M has been shown to have an inhibitory effect on the growth of cancer cells, and to have anti-inflammatory and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

4-(6-MPMP)M has several advantages for lab experiments. The compound is relatively easy to synthesize, and is available in a variety of forms. In addition, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 4-(6-MPMP)M in lab experiments. The compound is structurally complex, and can be difficult to handle and manipulate. In addition, the compound is expensive, and can be difficult to obtain in large quantities.

Future Directions

The potential future directions for 4-(6-MPMP)M are numerous. Further research could be conducted to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. In addition, the compound could be used to develop new therapeutic agents and to study the mechanisms of action of various biological processes. Finally, 4-(6-MPMP)M could be used to develop new drug delivery systems and to study the effects of various compounds on cell signaling pathways.

Synthesis Methods

4-(6-MPMP)M can be synthesized through a variety of methods, including a three-step reaction sequence. The first step involves the reaction of 3-bromophenylmethylpiperazine with 2-methylpyrimidine-4-carboxylic acid in the presence of an acid catalyst. This reaction yields 4-(6-bromophenylmethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)carboxylic acid. The second step involves the reaction of the acid with morpholine in the presence of an acid catalyst, yielding 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine. Lastly, the product is purified by recrystallization.

properties

IUPAC Name

4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBWVTJLVUWPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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